molecular formula C12H17NO2 B1395406 3-(4-Propoxyphenoxy)azetidine CAS No. 1220028-94-3

3-(4-Propoxyphenoxy)azetidine

Cat. No.: B1395406
CAS No.: 1220028-94-3
M. Wt: 207.27 g/mol
InChI Key: GPQROALGZYAKFI-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenoxy)azetidine is a four-membered heterocyclic compound containing an azetidine ring substituted with a 4-propoxyphenoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenoxy)azetidine typically involves the reaction of 4-propoxyphenol with azetidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 4-propoxyphenol reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of azetidine derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

3-(4-Propoxyphenoxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propoxyphenoxy)azetidine is unique due to its specific substitution pattern and the presence of the 4-propoxyphenoxy group, which imparts distinct chemical and biological properties. Its unique reactivity and stability make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-propoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-7-14-10-3-5-11(6-4-10)15-12-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQROALGZYAKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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